

Application Notes and Protocols for STING Agonist-17 in Autoimmune Disease Models

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Compound of Interest

Compound Name: STING agonist-17

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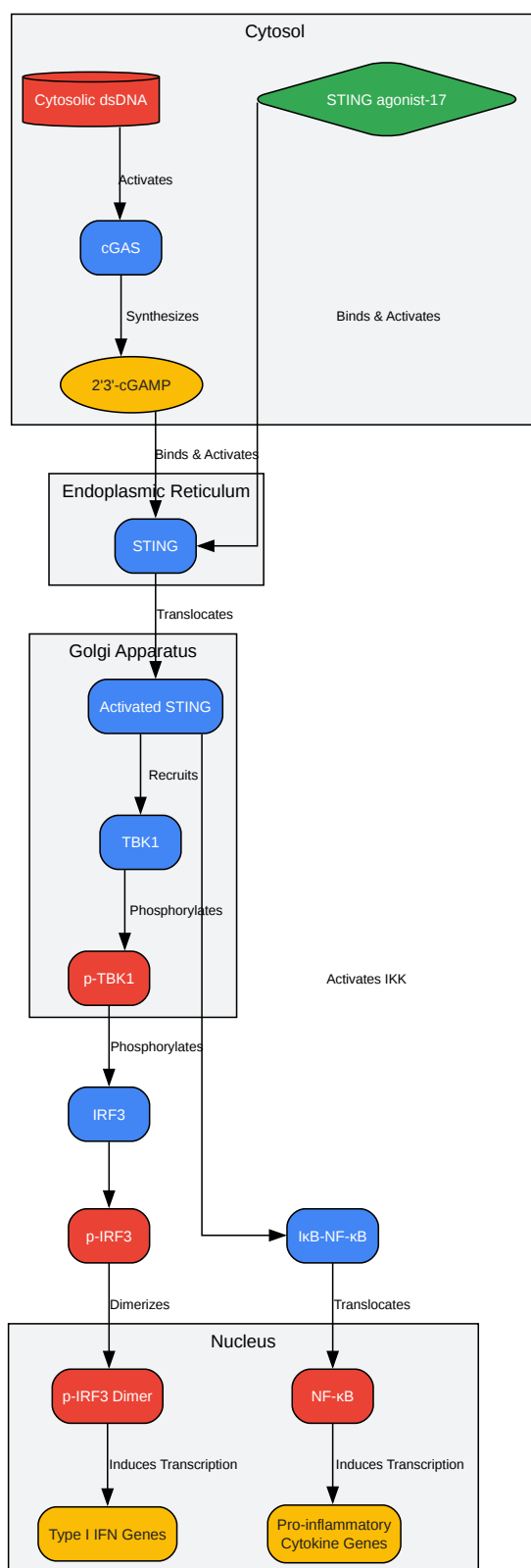
Introduction

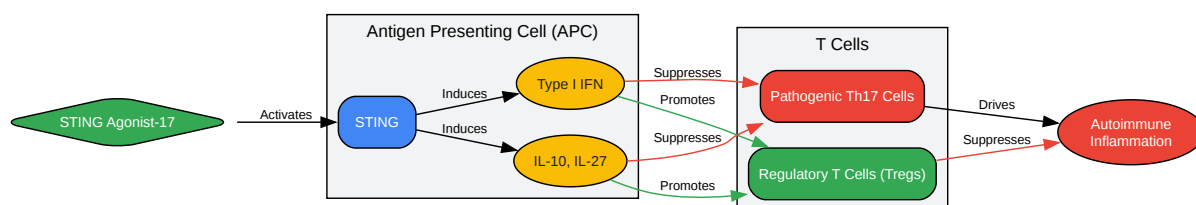
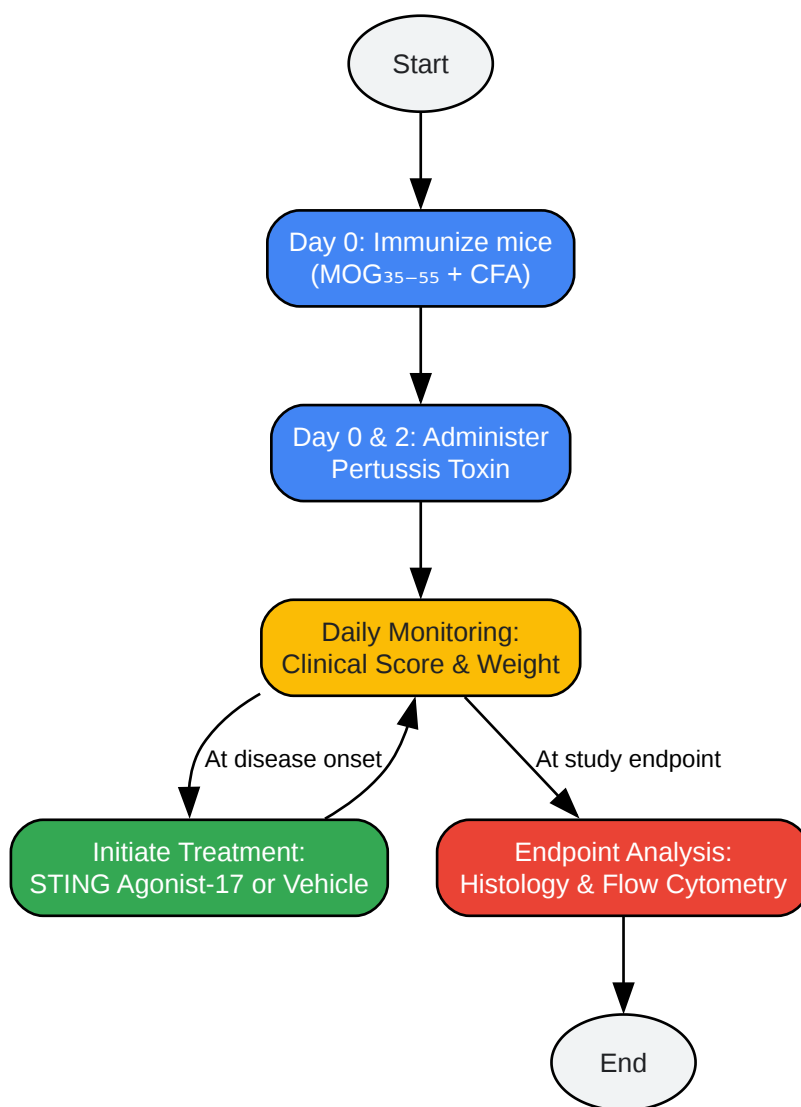
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other inflammatory cytokines.[1][2][3] While essential for host defense against pathogens, aberrant activation of the STING pathway by self-DNA can contribute to the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus and Aicardi-Goutières syndrome.[1][2] Paradoxically, therapeutic activation of the STING pathway has shown promise in preclinical models of certain autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. This therapeutic effect is thought to be mediated by the immunomodulatory functions of type I IFNs and other downstream effectors, which can promote regulatory T cell function and suppress pathogenic T helper 17 (Th17) cell responses.

STING agonist-17 (also known as compound 4a) is a potent, non-cyclic dinucleotide agonist of the STING pathway. While its application has been primarily explored in the context of cancer immunotherapy, its high potency suggests potential for investigation in autoimmune disease models. These application notes provide a framework for utilizing **STING agonist-17** in such models, with protocols adapted from studies using other STING agonists.

STING Signaling Pathway

The canonical STING signaling pathway is initiated by the binding of cyclic dinucleotides (CDNs), such as cGAMP, to the STING protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFN- α and IFN- β). Additionally, STING activation can lead to the activation of the NF- κ B pathway, resulting in the production of pro-inflammatory cytokines.





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